2,4,5-Trichloro-6,7-dimethoxyquinazoline
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Overview
Description
2,4,5-Trichloro-6,7-dimethoxyquinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of three chlorine atoms and two methoxy groups attached to the quinazoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trichloro-6,7-dimethoxyquinazoline typically involves the chlorination of 6,7-dimethoxyquinazoline. The process can be carried out using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trichloro-6,7-dimethoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The methoxy groups can be hydrolyzed to form hydroxyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions include various substituted quinazolines, hydroxyl derivatives, and reduced forms of the original compound.
Scientific Research Applications
2,4,5-Trichloro-6,7-dimethoxyquinazoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4,5-Trichloro-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- 2,4-Dichloro-6,7-dimethoxyquinazoline
- 2,4-Diamino-6,7-dimethoxyquinazoline
- 2-Chloro-4,6,7-trimethoxyquinazoline
Comparison: Compared to its analogs, 2,4,5-Trichloro-6,7-dimethoxyquinazoline is unique due to the presence of an additional chlorine atom at the 5-position. This structural difference can influence its chemical reactivity and biological activity. For instance, the additional chlorine atom may enhance its binding affinity to certain molecular targets, making it a more potent inhibitor in specific applications.
Properties
Molecular Formula |
C10H7Cl3N2O2 |
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Molecular Weight |
293.5 g/mol |
IUPAC Name |
2,4,5-trichloro-6,7-dimethoxyquinazoline |
InChI |
InChI=1S/C10H7Cl3N2O2/c1-16-5-3-4-6(7(11)8(5)17-2)9(12)15-10(13)14-4/h3H,1-2H3 |
InChI Key |
ZRBRRHBDBWUEDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)N=C(N=C2Cl)Cl)Cl)OC |
Origin of Product |
United States |
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